molecular formula C28H30F3N3O5 B14711235 1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid CAS No. 21937-25-7

1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid

Cat. No.: B14711235
CAS No.: 21937-25-7
M. Wt: 545.5 g/mol
InChI Key: QPLYKELWIXIJJI-UHFFFAOYSA-N
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Description

1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid typically involves multiple steps, including the formation of the morpholine ring, the introduction of the pyridine and trifluoromethyl groups, and the final coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one
  • 2-hydroxybenzoic acid
  • Other morpholine derivatives
  • Other pyridine derivatives

Uniqueness

What sets 1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research and industrial applications.

Properties

CAS No.

21937-25-7

Molecular Formula

C28H30F3N3O5

Molecular Weight

545.5 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid

InChI

InChI=1S/C21H24F3N3O2.C7H6O3/c1-15-13-26(14-16(2)29-15)20(28)8-11-27(18-6-9-25-10-7-18)19-5-3-4-17(12-19)21(22,23)24;8-6-4-2-1-3-5(6)7(9)10/h3-7,9-10,12,15-16H,8,11,13-14H2,1-2H3;1-4,8H,(H,9,10)

InChI Key

QPLYKELWIXIJJI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN(C2=CC=NC=C2)C3=CC=CC(=C3)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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